JD-5037

Descripción

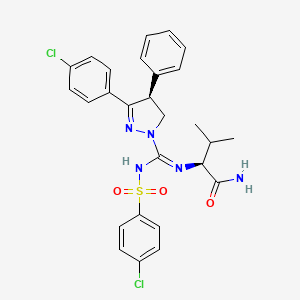

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSIQFTNPTSLO-RPWUZVMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2N5O3S |

Source

|

| Record name | JD5037 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/JD5037 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030409 |

Source

|

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392116-14-1 |

Source

|

| Record name | JD5037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JD-5037 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JD-5037 mechanism of action on peripheral CB1 receptors

An In-depth Technical Guide on the Mechanism of Action of JD-5037 on Peripheral CB1 Receptors

Introduction

This compound is a potent and selective, peripherally restricted antagonist/inverse agonist of the cannabinoid-1 (CB1) receptor.[1][2][3] Developed as an analog of SLV-319 (Ibipinabant), this compound was designed to limit brain penetration, thereby avoiding the centrally mediated psychiatric side effects that led to the withdrawal of the first-generation CB1 receptor antagonist, rimonabant.[1][4][5] Its therapeutic potential is being explored for metabolic disorders such as obesity, nonalcoholic steatohepatitis (NASH), and diabetes, by targeting peripheral CB1 receptors.[2][5] This document provides a detailed overview of the mechanism of action of this compound, focusing on its effects on peripheral CB1 receptors, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

This compound functions as an inverse agonist at the CB1 receptor.[1][2] This means that it not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal, constitutive activity. A key feature of this compound is its peripheral selectivity. It has been engineered to have minimal penetration of the blood-brain barrier, which has been confirmed in preclinical studies where it showed negligible brain receptor occupancy compared to brain-penetrant antagonists.[3][4] This peripheral restriction is crucial for its improved safety profile.[6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Receptor | Comments |

| Ki | 0.35 nM | Human CB1 | Indicates very high binding affinity.[1] |

| Selectivity | >700-fold | CB1 vs. CB2 | Demonstrates high selectivity for the CB1 receptor.[1] |

| IC50 | 1.5 nM | CB1 | Potent inhibition of CB1 receptor function.[7] |

Table 2: In Vivo Efficacy and Administration

| Study Model | Dosage | Key Findings |

| Diet-Induced Obese Mice | 3 mg/kg/day | Reduced body weight, reversed hyperphagia, and improved metabolic parameters.[8] |

| CCl4-Induced Liver Fibrosis Mice | 3 mg/kg/day (oral gavage) | Attenuated liver fibrosis and collagen deposition.[9] |

| Monocrotaline-Induced Pulmonary Hypertension Rats | 3 mg/kg/day | Modified parameters related to inflammation and fibrosis.[10] |

| Preclinical Toxicity (Rats) | 150 mg/kg/day | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |

| Preclinical Toxicity (Dogs) | 20 mg/kg (males), 75 mg/kg (females) | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |

Signaling Pathways

This compound modulates several key signaling pathways downstream of the peripheral CB1 receptor.

1. G-Protein-Coupled Signaling Pathway

The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Agonist binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this agonist-induced signaling and can increase basal cAMP levels by reducing the receptor's constitutive activity.

Caption: this compound inhibits the canonical Gi/o-coupled signaling pathway of the CB1 receptor.

2. β-arrestin1/Akt Signaling Pathway in Liver Fibrosis

In the context of liver fibrosis, CB1 receptor activation in hepatic stellate cells (HSCs) promotes fibrogenesis by recruiting β-arrestin1, which in turn activates Akt signaling.[9][12] This pathway promotes HSC activation and proliferation. This compound has been shown to block this pathway, thereby attenuating liver fibrosis.[9][12]

Caption: this compound attenuates liver fibrosis by blocking the CB1R/β-arrestin1/Akt pathway.[9]

3. Hepatic Sirt1/mTORC2/Akt and LKB1/AMPK Signaling

In the liver, CB1 receptor activation can inhibit Sirt1 and Rictor (a component of mTORC2), leading to suppressed insulin-induced Akt phosphorylation.[13] this compound reverses this inhibition, improving glycemic control.[13] Additionally, this compound activates AMPK via LKB1, which increases fatty acid β-oxidation and energy expenditure.[13]

Caption: this compound improves metabolic parameters via Sirt1/mTORC2/Akt and LKB1/AMPK pathways.[13]

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

1. Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of a compound for a receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human CB1 or CB2 receptors.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CB1/CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.[14]

-

2. cAMP Accumulation Assay (for Functional Activity)

This assay measures the functional effect of a compound on the G-protein signaling of the receptor.

-

Objective: To determine if this compound acts as an antagonist or inverse agonist by measuring its effect on cAMP levels.

-

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor are cultured. These cells are designed to detect inhibition of intracellular cAMP production.[15]

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation:

-

To test for antagonism, cells are co-incubated with a known CB1 agonist (e.g., CP55,940) and varying concentrations of this compound.

-

To test for inverse agonism, cells are incubated with this compound alone to measure its effect on basal cAMP levels.

-

-

Forskolin Co-stimulation: Adenylyl cyclase is often stimulated with forskolin to amplify the cAMP signal, making inhibitory effects more apparent.[16][17]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive enzyme immunoassay (EIA) or bioluminescence resonance energy transfer (BRET).[16][18]

-

Data Analysis: A dose-response curve is generated. A rightward shift in the agonist's potency curve indicates antagonism. A concentration-dependent increase in cAMP levels above baseline indicates inverse agonism.

-

3. In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the therapeutic effects of this compound on metabolic parameters in a relevant disease model.

-

Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and metabolic health in obese mice.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.

-

Treatment Groups: Mice are randomized into groups: Vehicle control and this compound (e.g., 3 mg/kg/day).

-

Drug Administration: this compound or vehicle is administered daily for a specified period (e.g., 28 days) via oral gavage or intraperitoneal injection.[7][8]

-

Monitoring: Body weight and food intake are monitored daily or several times per week.[7][19]

-

Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glycemic control.

-

Terminal Procedures: At the end of the study, blood is collected for analysis of plasma lipids, insulin, and liver enzymes. Tissues such as the liver, adipose tissue, and brain are collected for weight, histological analysis, and measurement of drug concentration to confirm peripheral restriction.[4][5]

-

Caption: A typical experimental workflow for evaluating this compound in vivo.

Conclusion

This compound represents a significant advancement in the development of CB1 receptor-targeted therapeutics. Its mechanism of action as a peripherally restricted inverse agonist allows for the modulation of key metabolic and fibrotic pathways in peripheral tissues without the adverse CNS effects of its predecessors.[5] By selectively blocking CB1 receptor signaling in tissues like the liver, adipose, and pancreas, this compound effectively improves parameters related to obesity, liver fibrosis, and glycemic control in preclinical models.[9][13] The detailed understanding of its interaction with multiple signaling pathways, supported by robust quantitative data and well-defined experimental validation, positions this compound as a promising candidate for treating a range of metabolic diseases.

References

- 1. JD5037 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fpwr.org [fpwr.org]

- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]

- 11. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. marshall.edu [marshall.edu]

- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

What is the chemical structure and synthesis of JD-5037?

An In-Depth Technical Guide to JD-5037: Chemical Structure, Synthesis, and Biological Activity

Introduction

This compound is a potent, peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist that has been investigated for its therapeutic potential in metabolic disorders such as obesity and liver fibrosis.[1][2] Its mechanism of action is centered on the blockade of peripheral CB1 receptors, which circumvents the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists like rimonabant.[1] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a synthetic organic molecule with the following chemical identity:

-

IUPAC Name: (S)-2-((S,E)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-methylbutanamide[1]

-

CAS Number: 1392116-14-1[1]

-

SMILES: CC(C)--INVALID-LINK--N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C--INVALID-LINK--C4=CC=CC=C4[1]

Chemical Properties

| Property | Value | Reference |

| Purity | >98% | [] |

| Appearance | Solid Powder | [] |

| Solubility | Soluble in DMSO | [] |

Synthesis of this compound

The synthesis of this compound has been reported, with a key route involving the reaction of a pyrazoline intermediate with an isothiocyanate, followed by reaction with an amino acid derivative. A detailed synthesis of an isotopically labeled analog of this compound has been described by Iyer et al. (2017), which provides insight into the synthetic methodology.[5] The general synthetic approach is outlined below.

Synthetic Scheme Overview

Caption: A simplified overview of the synthetic pathway to this compound.

Experimental Protocol for a Key Synthetic Step (Adapted from Iyer et al., 2017) [5]

The synthesis of a key intermediate involves the formation of an imidoyl chloride, which is then reacted with an amino acid amide.

-

Formation of Imidoyl Chloride: A mixture of the pyrazoline-1-carboxamide precursor and phosphorus pentachloride (PCl₅) in chlorobenzene is refluxed for 1 hour.

-

Reaction with Valinamide: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent, and L-valinamide hydrochloride and a base (e.g., triethylamine) are added.

-

Workup and Purification: The reaction mixture is stirred at room temperature, followed by an aqueous workup. The crude product is then purified by chromatography to yield the desired compound.

Biological Activity and Signaling Pathways

This compound is a highly selective inverse agonist for the CB1 receptor, with a much lower affinity for the CB2 receptor.[1]

Quantitative Biological Data

| Parameter | Value | Target | Reference |

| Kᵢ | 0.35 nM | Human CB1 Receptor | [1] |

| IC₅₀ | 1.5 nM | CB1 Receptor | [6][7] |

| Selectivity | >700-fold | CB1 vs. CB2 | [1] |

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cellular processes like fibrosis and metabolism.

-

CB1 Receptor / β-arrestin1 / Akt Pathway: In hepatic stellate cells (HSCs), activation of the CB1 receptor leads to the recruitment of β-arrestin1, which in turn activates Akt signaling, promoting liver fibrosis. This compound blocks this pathway, thereby attenuating HSC activation and liver fibrosis.[8][9]

Caption: this compound blocks the CB1R/β-arrestin1/Akt pathway in liver fibrosis.

-

Sirt1/mTORC2/Akt and AMPK Signaling: In the context of obesity and insulin resistance, CB1 receptor activation can inhibit Sirtuin 1 (Sirt1) and the mTORC2 complex, leading to impaired insulin signaling. This compound has been shown to reverse these effects. Additionally, CB1 receptor blockade by this compound can activate AMP-activated protein kinase (AMPK) signaling, which promotes fatty acid oxidation.[10]

Caption: this compound modulates Sirt1/mTORC2/Akt and LKB1/AMPK signaling pathways.

Experimental Protocols in Preclinical Studies

This compound has been evaluated in various preclinical models to assess its efficacy and safety.

In Vivo Mouse Models of Diet-Induced Obesity [11]

-

Animal Model: Male C57Bl/6J mice fed a high-fat diet (60% of calories from fat) for 12-14 weeks to induce obesity.

-

Dosing: this compound administered daily at a dose of 3 mg/kg by oral gavage.

-

Duration: Treatment for 7-28 days.

-

Parameters Measured: Body weight, food intake, body fat content (MRI), hepatic triglycerides, and plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

In Vivo Mouse Models of Liver Fibrosis [8]

-

Animal Model: Carbon tetrachloride (CCl₄)-induced or bile duct ligation (BDL)-induced mouse models of liver fibrosis.

-

Dosing: this compound administered daily at a dose of 3 mg/kg by oral gavage.

-

Duration: 8 weeks for CCl₄-induced models and 2 weeks for BDL-induced models.

-

Parameters Measured: Collagen deposition, expression of α-smooth muscle actin (α-SMA), and levels of CB1 receptor and β-arrestin1.

Conclusion

This compound is a promising peripherally restricted CB1 receptor inverse agonist with a well-defined chemical structure and synthetic route. Its potent and selective blockade of peripheral CB1 receptors has demonstrated therapeutic potential in preclinical models of obesity and liver fibrosis by modulating key signaling pathways such as the β-arrestin1/Akt and Sirt1/AMPK pathways. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related compounds.

References

- 1. JD5037 - Wikipedia [en.wikipedia.org]

- 2. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 5. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

JD-5037: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist

A Technical Whitepaper for Drug Development Professionals

Executive Summary

JD-5037 is a potent and highly selective, peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist that has shown significant therapeutic potential in preclinical models for a range of metabolic and fibrotic diseases. By avoiding penetration of the blood-brain barrier, this compound is designed to circumvent the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 receptor antagonists. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, preclinical efficacy and safety data, and the experimental methodologies used in its evaluation.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, and its dysregulation is implicated in obesity and related metabolic disorders. While global blockade of CB1 receptors has demonstrated therapeutic efficacy, centrally mediated adverse effects have limited this approach. This compound was developed as a peripherally restricted inverse agonist to selectively target peripheral CB1 receptors, thereby offering a potentially safer therapeutic window for conditions such as nonalcoholic steatohepatitis (NASH), liver fibrosis, and obesity.[1][2]

Pharmacological Profile

This compound is a synthetic, small molecule inverse agonist of the human CB1 receptor.[3] Its chemical structure is designed to limit its ability to cross the blood-brain barrier.[2]

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the CB1 receptor and significant selectivity over the CB2 receptor.

| Parameter | Value | Species | Reference |

| Ki | 0.35 nM | Not Specified | [4] |

| IC50 | 1.5 nM | Not Specified | [5] |

| Selectivity | >700-fold for CB1 over CB2 | Not Specified | [4][6] |

Pharmacokinetics

Preclinical studies in rats and dogs have characterized the pharmacokinetic profile of this compound.

| Species | Dose | Administration | Key Findings | Reference |

| Rats | 10, 40, 150 mg/kg/day | Oral Gavage (34 days) | Non-linear kinetics at the highest dose (lower AUCs). Tmax: 4-12 hours. | [1][7] |

| Beagle Dogs | 5, 20, 75 mg/kg/day | Oral Gavage (28 days) | Non-linear kinetics at the highest dose. Food increases plasma AUC by ~4.5-fold. | [1][7] |

Mechanism of Action and Signaling Pathways

As an inverse agonist, this compound not only blocks the binding of endogenous cannabinoids but also reduces the constitutive activity of the CB1 receptor.[8] Its therapeutic effects in liver fibrosis are mediated through specific signaling pathways.

Attenuation of Liver Fibrosis

In models of liver fibrosis, this compound has been shown to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[9] This effect is mediated by the blockade of the CB1 receptor/β-arrestin1/Akt signaling pathway.[9][10]

Caption: this compound signaling in hepatic stellate cells.

Improvement of Insulin Sensitivity

This compound has also been demonstrated to improve glycemic control and increase fatty acid oxidation. These effects are mediated through two distinct hepatic signaling pathways: the Sirt1/mTORC2/Akt pathway, which improves insulin signaling, and the LKB1/AMPK pathway, which enhances fatty acid oxidation.[11]

References

- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JD5037 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Peripherally Restricted CB1 Receptor Inverse Agonist JD-5037: A Technical Overview of In Vitro and In Vivo Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD-5037 is a novel, potent, and peripherally restricted cannabinoid CB1 receptor inverse agonist.[1][2] Developed as an analog of SLV-319 (Ibipinabant), this compound was designed to limit brain penetration, thereby avoiding the neuropsychiatric side effects that led to the withdrawal of earlier CB1 receptor antagonists like rimonabant.[1][3] Its restricted central nervous system (CNS) access allows for the therapeutic targeting of peripheral CB1 receptors, which are implicated in a variety of metabolic and fibrotic diseases.[3][4] This document provides a comprehensive technical guide to the in vitro and in vivo properties of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

In Vitro Properties

This compound demonstrates high affinity and selectivity for the CB1 receptor, functioning as an inverse agonist.[1][5]

| Property | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | 0.35 nM | Cannabinoid CB1 Receptor | [1] |

| Selectivity | >700-fold vs. CB2 Receptor | Cannabinoid Receptors | [1] |

| Functional Activity (IC50) | 1.5 nM | CB1 Receptor Antagonism | [6] |

| Functional Assay | GTPγS Binding | CB1 Receptor | [5] |

Experimental Protocol: GTPγS Binding Assay

The inverse agonist activity of this compound was confirmed using a GTPγS binding assay, a standard method for measuring G-protein coupled receptor (GPCR) activation.[5]

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

-

Reaction Mixture: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed, typically for 60 minutes at 30°C.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters, representing [35S]GTPγS bound to G-proteins, is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits a certain percentage of the basal GTPγS binding, indicating inverse agonism.

In Vivo Properties

In vivo studies have primarily focused on the effects of this compound in animal models of obesity, metabolic disorders, and liver fibrosis.[4][5] A key feature of this compound is its limited ability to cross the blood-brain barrier.[1]

Pharmacokinetics and Distribution

Studies in mice have shown that after oral administration, this compound achieves significant plasma and liver concentrations with minimal brain levels.[5] Preclinical toxicity studies in rats and dogs have established no-observed-adverse-effect-levels (NOAELs).[1][7]

| Species | Dose | Route | Key Findings | Reference |

| Mice | 3 mg/kg | Oral Gavage | Low brain-to-plasma ratio. Accumulates in the liver. | [5] |

| Rats | Up to 150 mg/kg/day | Oral Gavage | NOAEL established at 150 mg/kg/day. | [1][7] |

| Dogs (Male) | Up to 75 mg/kg/day | Oral Gavage | NOAEL established at 20 mg/kg/day. | [1][7] |

| Dogs (Female) | Up to 75 mg/kg/day | Oral Gavage | NOAEL established at 75 mg/kg/day. | [1][7] |

Efficacy in Disease Models

Obesity and Metabolic Disorders:

This compound has demonstrated significant anti-obesity effects in diet-induced obese (DIO) mice.[5] It reduces food intake, body weight, and adiposity, and improves glucose tolerance and insulin sensitivity.[5][8] These effects are believed to be mediated by the blockade of peripheral CB1 receptors, leading to a resensitization to leptin.[1]

Experimental Protocol: Diet-Induced Obesity Mouse Model

-

Induction of Obesity: Male C57Bl/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-14 weeks to induce obesity.[5]

-

Treatment: Obese mice receive daily oral gavage of this compound (e.g., 3 mg/kg) or vehicle for a specified period (e.g., 28 days).[5][6]

-

Monitoring: Body weight and food intake are monitored daily.[5][6]

-

Metabolic Testing: At the end of the treatment period, glucose tolerance and insulin sensitivity tests are performed.[5]

-

Tissue Analysis: Tissues such as liver and adipose are collected for analysis of gene expression (e.g., leptin) and histology.[5]

Liver Fibrosis:

This compound has shown therapeutic potential in models of liver fibrosis.[4] In carbon tetrachloride (CCl4)-induced and bile duct ligation (BDL)-induced liver fibrosis in mice, this compound attenuated collagen deposition and the expression of fibrosis markers.[4] However, in a genetic model of cholestatic liver injury (Mdr2-/- mice), this compound exacerbated liver injury and fibrosis, highlighting that its effects may be etiology-dependent.[9][10]

Experimental Protocol: CCl4-Induced Liver Fibrosis Mouse Model

-

Induction of Fibrosis: Mice are administered CCl4 (e.g., intraperitoneally) over several weeks to induce liver fibrosis.[4]

-

Treatment: During the fibrosis induction period, mice are treated with this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage.[4]

-

Serum Analysis: Blood is collected to measure serum markers of hepatic fibrosis (e.g., hyaluronic acid, type IV collagen).[4]

-

Histological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Sirius Red for collagen) to assess the degree of fibrosis.[4]

-

Protein Expression Analysis: Western blotting is used to quantify the expression of key proteins such as α-SMA and CB1 receptors in liver lysates.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of specific signaling pathways downstream of the CB1 receptor.

CB1 Receptor/β-arrestin1/Akt Signaling in Liver Fibrosis

In hepatic stellate cells (HSCs), the activation of CB1 receptors promotes liver fibrosis by recruiting β-arrestin1 and subsequently activating Akt signaling.[4][11] this compound blocks this pathway, leading to the attenuation of HSC activation and liver fibrosis.[4][11]

Caption: this compound blocks the CB1R/β-arrestin1/Akt pathway.

Leptin Sensitization in Obesity

In obesity, elevated endocannabinoid levels contribute to leptin resistance. This compound, by blocking peripheral CB1 receptors, reduces leptin expression and secretion from adipocytes and increases leptin clearance.[1][5] This reduction in circulating leptin levels helps to restore leptin sensitivity in the hypothalamus, leading to decreased food intake and weight loss.[5]

Caption: this compound restores leptin sensitivity.

Sirt1/mTORC2 Signaling in Glycemic Control

This compound has been shown to improve glycemic control by modulating Sirt1/mTORC2 and AMPK signaling in the liver.[12] Blockade of hepatic CB1 receptors by this compound increases the expression of Sirt1 and Rictor (a key component of mTORC2), leading to improved insulin signaling through Akt phosphorylation.[12]

References

- 1. JD5037 - Wikipedia [en.wikipedia.org]

- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Development of JD-5037: A Peripherally Restricted CB1 Receptor Antagonist for Metabolic Syndrome

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, has been identified as a key regulator of energy balance and metabolism. While first-generation CB1 receptor antagonists demonstrated clinical efficacy in treating obesity and related metabolic disorders, their development was halted due to severe psychiatric side effects stemming from their action on central nervous system (CNS) receptors.[1][2] JD-5037 has emerged as a promising second-generation, peripherally restricted CB1 receptor inverse agonist, designed to elicit the metabolic benefits of CB1 receptor blockade without the adverse CNS effects.[3][4] This document provides an in-depth technical guide on the development of this compound, summarizing its mechanism of action, preclinical efficacy, and safety profile, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: The Rationale for Peripheral CB1 Receptor Blockade

The endocannabinoid system's role in regulating appetite, energy storage, and glucose metabolism is well-established.[1][5] Overactivation of the CB1 receptor, particularly in peripheral tissues such as the liver, adipose tissue, skeletal muscle, and pancreas, is strongly associated with the pathophysiology of metabolic syndrome.[2][5] The first-generation CB1 receptor antagonist, rimonabant, validated this therapeutic approach by demonstrating significant reductions in body weight and improvements in cardiometabolic risk factors.[1][5][6] However, its penetration of the blood-brain barrier and subsequent antagonism of central CB1 receptors led to unacceptable psychiatric adverse events, including anxiety, depression, and suicidal ideation, ultimately leading to its market withdrawal.[1][2][3]

This clinical experience spurred the development of peripherally restricted CB1 receptor antagonists, such as this compound. These agents are engineered to have limited brain exposure, thereby isolating the therapeutic effects on peripheral metabolic tissues from the centrally-mediated side effects.[3][4][7] this compound, a potent and selective CB1 receptor inverse agonist, has been extensively studied in preclinical models and has demonstrated significant promise in ameliorating multiple facets of metabolic syndrome.[3][8][9]

Physicochemical and Pharmacological Properties

This compound is a pyrazole-based compound designed for high affinity and selectivity for the CB1 receptor with physicochemical properties that limit its ability to cross the blood-brain barrier.[1][3][4]

| Property | Value | Reference |

| Mechanism of Action | Peripherally-restricted cannabinoid CB1 receptor inverse agonist | [3][10] |

| Binding Affinity (Ki) | 0.35 nM | [3][11] |

| IC50 | 1.5 nM | [11][12] |

| Selectivity | >700-fold higher affinity for CB1 vs. CB2 receptors | [3][11] |

| Brain Penetration | Minimal to none detected in mice | [8] |

| Brain Receptor Occupancy | 0% at 30 mg/kg in mice | [8] |

Preclinical Efficacy in Metabolic Syndrome Models

This compound has demonstrated robust efficacy in various animal models of obesity and metabolic syndrome, leading to improvements in body weight, glucose homeostasis, and hepatic health.

Effects on Body Weight and Adiposity

Chronic administration of this compound consistently leads to reduced body weight and adiposity in diet-induced obese (DIO) mice.[8][9] These effects are attributed to a reduction in food intake and an increase in energy expenditure.[9][13] A key mechanism underlying the anorectic effect is the reversal of leptin resistance, a hallmark of obesity.[3][9] this compound achieves this by decreasing leptin expression and secretion from adipocytes and increasing its clearance by the kidneys.[3][9]

| Animal Model | Dose and Duration | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day, 28 days | Normalized body weight, reduced adiposity, decreased food intake. | [9] |

| DIO Mice | 3 mg/kg/day, 28 days | ~20% decrease in body weight compared to vehicle. | [14] |

| Magel2-null Mice (PWS model) | 3 mg/kg/day, 28 days | Reduced body weight, reversed hyperphagia. | [13] |

Glycemic Control and Insulin Sensitivity

This compound significantly improves glucose tolerance and insulin sensitivity in preclinical models.[4][9][15] These effects are, at least in part, independent of weight loss and are mediated by direct actions on the liver and skeletal muscle.[9][16]

| Animal Model | Dose and Duration | Key Findings | Reference |

| DIO Mice | 3 mg/kg/day, 28 days | Improved glucose tolerance and insulin sensitivity. | [9] |

| DIO Mice | Not Specified | Attenuation of hyperglycemia and hyperinsulinemia. | [15] |

| Obese Magel2-null Mice | 3 mg/kg/day, 28 days | Attenuated HFD-induced hyperglycemia. | [12] |

Hepatic Steatosis and Fibrosis

The liver is a primary target for the therapeutic effects of this compound. The compound has been shown to reverse hepatic steatosis (fatty liver) and attenuate liver fibrosis in multiple models of liver injury.[8][17][18]

| Animal Model | Dose and Duration | Key Findings | Reference |

| DIO Mice | 3 mg/kg/day, 28 days | Reversal of HFD-induced steatosis; reduced plasma ALT and AST. | [9] |

| Obese Magel2-null Mice | 3 mg/kg/day, 28 days | Reduced HFD-induced hepatic injury and steatosis. | [12] |

| Carbon Tetrachloride (CCl4)-treated Mice | 3 mg/kg/day | Ameliorated collagen deposition and expression of α-SMA. | [17] |

| Mdr2-/- Mice (model of cholestatic liver injury) | Not Specified | Exacerbated liver injury and fibrosis. | [19] |

It is noteworthy that in the Mdr2-/- mouse model, which is characterized by cholestatic liver injury, this compound unexpectedly worsened liver injury and fibrosis.[19] This suggests that the therapeutic effects of this compound on the liver may be dependent on the underlying etiology of the liver disease.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways in peripheral tissues.

Hepatic Sirt1/mTORC2/Akt and LKB1/AMPK Signaling

In the liver of obese mice, this compound reverses the diet-induced inhibition of the Sirt1/mTORC2/Akt signaling pathway, which is crucial for improving glycemic control.[15] Concurrently, it activates the LKB1/AMPK signaling cascade, leading to increased fatty acid β-oxidation and energy expenditure.[15] The peripheral blockade of CB1R by this compound has been shown to normalize the expression levels of phosphorylated LKB1.[12]

Caption: this compound signaling in the liver.

Hepatic CB1 Receptor/β-arrestin1/Akt Pathway in Liver Fibrosis

In the context of liver fibrosis, CB1 receptors on hepatic stellate cells (HSCs) recruit β-arrestin1, leading to the activation of Akt signaling and subsequent HSC activation and proliferation.[17][18] this compound blocks this pathway, thereby attenuating HSC activation and reducing liver fibrosis.[17][18]

Caption: this compound in liver fibrosis.

Preclinical Safety and Toxicology

Preclinical toxicity studies of this compound have been conducted in rats and dogs.[8][20][21] The no-observed-adverse-effect-levels (NOAELs) were established, providing a preliminary safety margin.

| Species | Doses Administered | Duration | NOAEL | Key Observations | Reference |

| Sprague Dawley Rats | 10, 40, 150 mg/kg/day (oral gavage) | 34 days | 150 mg/kg/day | Stereotypic behaviors at 10 mg/kg (females) and 40 mg/kg (males); slower reflex responses in males at 10 and 40 mg/kg. | [8][20][21] |

| Beagle Dogs | 5, 20, 75 mg/kg/day (oral gavage) | 28 days | 20 mg/kg/day (males), 75 mg/kg/day (females) | Increased incidence of gut-associated lymphoid tissue hyperplasia and inflammation in the intestine in males at 75 mg/kg. | [8][20][21] |

This compound exhibited non-linear kinetics at higher doses in both species, with lower than expected plasma concentrations, suggesting saturation of absorption.[8][21] Interestingly, the presence of food increased the plasma area under the curve (AUC) by approximately 4.5-fold in dogs, indicating that food may enhance its systemic absorption.[3][8][21]

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, based on the published literature, the following methodologies were employed.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of this compound for CB1 and CB2 receptors, competitive binding assays using radiolabeled ligands were likely performed with membrane preparations from cells overexpressing the respective receptors.

-

Functional Assays (e.g., cAMP accumulation): To determine the IC50 and assess the inverse agonist activity of this compound, functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors were likely used.[22]

-

Primary Hepatocyte and HepG2 Cell Culture: To investigate the molecular mechanisms of this compound in the liver, primary mouse hepatocytes and human hepatoma (HepG2) cells were cultured and treated with CB1 receptor agonists (e.g., ACEA) in the presence or absence of this compound.[15] Downstream signaling proteins were then analyzed by Western blotting.[15]

-

3T3-L1 Adipocyte Culture: To study the effects of this compound on leptin secretion, differentiated 3T3-L1 adipocytes were treated with CB1 receptor agonists with or without this compound, and leptin levels in the culture medium were measured by ELISA.[9]

-

Primary Hepatic Stellate Cell (HSC) Culture: To examine the anti-fibrotic effects of this compound, primary HSCs were isolated from mice and their activation state was assessed by measuring markers like α-SMA expression via Western blotting or immunofluorescence following treatment with this compound.[17]

Animal Models of Metabolic Syndrome

-

Diet-Induced Obesity (DIO) Models: C57BL/6J mice are a common strain used to induce obesity and metabolic syndrome by feeding them a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 16-24 weeks).[23][24] These animals develop key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[23][25]

-

Genetic Models:

-

Toxin-Induced Models:

In Vivo Experimental Procedures

-

Drug Administration: this compound is typically formulated in a vehicle (e.g., 1% Tween80, 4% DMSO, 95% Saline) and administered via oral gavage or intraperitoneal (i.p.) injection.[12]

-

Metabolic Phenotyping:

-

Tissue and Blood Collection: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose tissue, brain, etc.) are collected for biochemical and histological analysis.[12]

-

Biochemical Analysis: Plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST) are measured.[26]

-

Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., H&E for general morphology, Sirius Red for collagen) to assess pathology.[17]

-

Gene and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression of target genes and proteins in tissues.[15][17]

Caption: General experimental workflow for this compound development.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapies for metabolic syndrome. By selectively targeting peripheral CB1 receptors, it avoids the deleterious CNS side effects that plagued first-generation antagonists. Preclinical data robustly support its efficacy in reducing body weight, improving glycemic control, and ameliorating hepatic steatosis and fibrosis through well-defined molecular mechanisms. The established preclinical safety profile is encouraging for its further clinical development.

Future research should focus on initiating and completing rigorous human clinical trials to confirm the efficacy and safety of this compound in patients with metabolic syndrome. Further investigation into its unexpected effects in cholestatic liver disease models is also warranted to better define its therapeutic window and patient populations most likely to benefit. The development of this compound and other peripherally restricted CB1 receptor antagonists holds the promise of a safer and more effective pharmacological approach to combat the global epidemic of obesity and its metabolic complications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JD5037 - Wikipedia [en.wikipedia.org]

- 4. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JD5037 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. medkoo.com [medkoo.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fpwr.org [fpwr.org]

- 14. mdpi.com [mdpi.com]

- 15. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rctech.com [rctech.com]

- 17. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Animal Models of Metabolic Disease - Creative Bioarray [dda.creative-bioarray.com]

The Role of JD-5037 in Reversing Leptin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin resistance is a key pathophysiological feature of obesity, characterized by a diminished response to the anorexigenic and metabolic effects of leptin. This insensitivity leads to a perpetuation of hyperphagia and weight gain despite elevated circulating leptin levels. JD-5037, a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist, has emerged as a promising therapeutic candidate for reversing leptin resistance. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Leptin Resistance and the Endocannabinoid System

Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. In obesity, a state of leptin resistance develops, rendering the brain, particularly the hypothalamus, unresponsive to these signals. The endocannabinoid system, especially the CB1R, is overactive in obesity and contributes to the development of leptin resistance.[1] Central CB1R antagonists have shown efficacy in promoting weight loss but are associated with significant neuropsychiatric side effects. This compound offers a novel approach by selectively targeting peripheral CB1Rs, thereby avoiding central nervous system adverse effects.[2][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by reversing hyperleptinemia, a key driver of leptin resistance. This is achieved through a dual mechanism involving both the reduction of leptin production and the enhancement of its clearance.[1][4]

-

Decreased Leptin Expression and Secretion: this compound acts as an inverse agonist at CB1Rs on adipocytes, leading to a reduction in the expression of the leptin gene (ob) and subsequent secretion of leptin into the circulation.[4]

-

Increased Leptin Clearance: The compound also promotes the clearance of leptin from the bloodstream, primarily via the kidneys.[1][4]

By lowering circulating leptin levels, this compound alleviates the constant overstimulation of leptin receptors, which is thought to be a primary cause of receptor desensitization and the development of leptin resistance. This restoration of leptin sensitivity in the hypothalamus is a critical step in its anti-obesity effects.

Quantitative Data on the Efficacy of this compound

Preclinical studies in diet-induced obese (DIO) mice have provided compelling quantitative evidence for the efficacy of this compound in reversing leptin resistance and promoting weight loss.

Table 1: Effects of this compound on Body Weight, Food Intake, and Adiposity in DIO Mice

| Parameter | Treatment Group | Duration | Result | p-value | Citation |

| Body Weight | This compound (3 mg/kg/day) | 7 days | Significant reduction vs. vehicle | < 0.05 | [4] |

| This compound (3 mg/kg/day) | 28 days | Normalized body weight | < 0.01 | [4] | |

| Daily Food Intake | This compound (3 mg/kg/day) | 7 days | Transient reduction vs. vehicle | < 0.05 | [4] |

| Adiposity | This compound (3 mg/kg/day) | 28 days | Significant reduction vs. HFD vehicle | < 0.01 | [4] |

HFD: High-Fat Diet

Table 2: Effects of this compound on Leptin Levels and Signaling in DIO Mice

| Parameter | Treatment Group | Result | p-value | Citation |

| Plasma Leptin | This compound (3 mg/kg/day) | Rapid and significant reduction vs. HFD vehicle | < 0.05 | [4] |

| Adipose Tissue ob mRNA | This compound (3 mg/kg/day) | Reversal of HFD-induced increase | < 0.05 | [4] |

| Hypothalamic pSTAT3 | This compound (3 mg/kg/day) + Leptin | Restored to levels observed in lean mice | Not specified | [4] |

| Hypothalamic SOCS3 mRNA & Protein | This compound (3 mg/kg/day) | Reversal of HFD-induced increase | Not specified | [4] |

pSTAT3: Phosphorylated Signal Transducer and Activator of Transcription 3; SOCS3: Suppressor of Cytokine Signaling 3

Key Signaling Pathways

The reversal of leptin resistance by this compound involves the restoration of normal signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in the hypothalamus.

Caption: this compound's mechanism of reversing leptin resistance.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A widely used model to study obesity and leptin resistance that mimics human obesity development.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) ad libitum for 10-14 weeks to induce obesity and leptin resistance.

-

-

Monitoring: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests can be performed to assess the metabolic state.

Western Blot Analysis for Hypothalamic pSTAT3

This protocol is used to quantify the activation of the leptin signaling pathway.

-

Tissue Collection: Mice are treated with this compound or vehicle, followed by an intraperitoneal injection of leptin (e.g., 3 mg/kg) or saline. After 45 minutes, mice are euthanized, and the hypothalamus is rapidly dissected and snap-frozen in liquid nitrogen.

-

Protein Extraction: Hypothalamic tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3) and subsequently with an antibody for total STAT3 as a loading control.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of pSTAT3 to total STAT3 is calculated.

Quantitative Real-Time PCR (qRT-PCR) for Adipose Tissue ob mRNA

This protocol measures the expression of the leptin gene.

-

Tissue Collection: Epididymal white adipose tissue is collected from treated and control mice and immediately stored in an RNA stabilization solution or snap-frozen.

-

RNA Extraction: Total RNA is extracted from the adipose tissue using a commercial kit.

-

RNA Quantification and Quality Control: RNA concentration and purity are determined by spectrophotometry. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression of the ob gene is quantified using a real-time PCR system with specific primers for ob and a stable housekeeping gene (e.g., 18S rRNA or Gapdh) for normalization.

-

Data Analysis: The relative expression of ob mRNA is calculated using the comparative Ct (ΔΔCt) method.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Caption: A typical experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic strategy for obesity by addressing the fundamental issue of leptin resistance. Its peripheral mechanism of action, which involves reducing hyperleptinemia and resensitizing hypothalamic leptin signaling pathways, offers a significant advantage over centrally acting CB1R antagonists. The quantitative data from preclinical models robustly support its efficacy in promoting weight loss and improving metabolic parameters. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other peripherally restricted CB1R inverse agonists in the treatment of obesity and related metabolic disorders.

References

The Development of JD-5037: A Peripherally Restricted CB1 Receptor Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JD-5037, also known as CRB-4001, is a novel, potent, and peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist that has garnered significant interest for its therapeutic potential in a range of metabolic and fibrotic diseases.[1][2] Developed to circumvent the severe neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists like rimonabant, this compound's design restricts its activity to peripheral tissues.[1][3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Rationale

The development of this compound was a direct response to the clinical failure of rimonabant, a CB1 receptor inverse agonist that, despite its efficacy in treating obesity and metabolic syndrome, was withdrawn from the market due to adverse psychiatric effects such as depression and anxiety.[1] These central nervous system (CNS) effects were attributed to its ability to cross the blood-brain barrier and block CB1 receptors in the brain.[1]

Recognizing the therapeutic promise of peripheral CB1 receptor blockade, researchers at Jenrin Discovery and the National Institutes of Health synthesized analogs of the CB1 receptor inverse agonist SLV-319 (Ibipinabant) with modified functionality to limit brain exposure while preserving high affinity and selectivity for the CB1 receptor.[5] This effort led to the identification of this compound, a compound designed to be peripherally restricted, thereby offering the potential for metabolic benefits without the CNS liabilities of its predecessors.[1][3][5] this compound has since been licensed by Corbus Pharmaceuticals and is being developed under the name CRB-4001 for conditions such as nonalcoholic steatohepatitis (NASH).[1]

Mechanism of Action

This compound functions as a potent and highly selective inverse agonist of the CB1 receptor, with a binding affinity (Ki) of 0.35 nM and over 700-fold greater selectivity for the CB1 receptor compared to the CB2 receptor.[3][6] Its therapeutic effects are mediated through the blockade of peripheral CB1 receptors in various tissues, including the liver, adipose tissue, and pancreas.

Attenuation of Liver Fibrosis

In the context of liver fibrosis, the upregulation of CB1 receptors on hepatic stellate cells (HSCs) is a key pathological event.[7] this compound has been shown to attenuate liver fibrosis by inhibiting the activation of these cells.[7] Mechanistically, it blocks the CB1 receptor/β-arrestin1/Akt signaling pathway, which is crucial for the pro-fibrotic actions of HSCs.[7][8] By suppressing this pathway, this compound inhibits HSC proliferation and promotes their apoptosis.[7]

Reversal of Obesity and Metabolic Dysfunction

In diet-induced obese mice, this compound has demonstrated efficacy in reducing appetite, body weight, hepatic steatosis, and improving insulin resistance.[1][9] Its anti-obesity effects are believed to be mediated by the blockade of peripheral CB1 receptors, leading to a reversal of leptin resistance.[3][9] This resensitization to leptin results in decreased food intake and subsequent weight loss.[3]

Preclinical Pharmacokinetics and Efficacy

A series of preclinical studies have evaluated the pharmacokinetic profile and efficacy of this compound in various animal models.

In Vivo Efficacy in a Mouse Model of Liver Fibrosis

In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, treatment with this compound demonstrated a significant reduction in liver fibrosis. This was evidenced by a decrease in serum markers of hepatic fibrosis.[7]

| Serum Marker | CCl4-treated | CCl4 + this compound |

| Hyaluronic Acid | Up-regulated | Decreased |

| Type IV Collagen | Up-regulated | Decreased |

| Pro-collagen III N-terminal Peptide | Up-regulated | Decreased |

| Laminin | Up-regulated | Decreased |

| Table 1: Effect of this compound on Serum Fibrosis Markers in CCl4-Treated Mice.[7] |

Body Weight Reduction in Diet-Induced Obese Mice

In diet-induced obese (DIO) mice, a 28-day treatment with this compound resulted in a significant reduction in body weight compared to vehicle-treated controls.[10]

| Treatment Group | Duration | Body Weight Change |

| This compound | 28 days | ~20% decrease |

| Vehicle | 28 days | No significant change |

| Table 2: Effect of this compound on Body Weight in DIO Mice.[10] |

Preclinical Safety and Toxicology

To support an Investigational New Drug (IND) application, preclinical toxicology studies of this compound were conducted in Sprague Dawley rats and Beagle dogs.[1]

Repeat-Dose Toxicity Studies

| Species | Dose Levels (mg/kg/day) | Duration | No-Observed-Adverse-Effect-Level (NOAEL) |

| Sprague Dawley Rat | 10, 40, 150 | 34 days | 150 mg/kg/day |

| Beagle Dog (Male) | 5, 20, 75 | 28 days | 20 mg/kg/day |

| Beagle Dog (Female) | 5, 20, 75 | 28 days | 75 mg/kg/day |

| Table 3: Summary of Repeat-Dose Toxicology Studies of this compound.[1][2][11] |

In these studies, this compound was administered via oral gavage.[1][2] Notably, the highest doses in both species resulted in lower Area Under the Curve (AUC) values, indicating non-linear kinetics.[1][2] The presence of food was found to increase the systemic absorption of this compound in dogs.[1][2]

Experimental Protocols

Animal Models for Liver Fibrosis

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis:

-

Animals: 8-10 week old male mice (20-25g).[7]

-

Induction: Intraperitoneal injection of CCl4.

-

Treatment: this compound administered to a subset of CCl4-treated mice.[7]

-

Analysis: Evaluation of serum markers of liver fibrosis and histopathological assessment of liver sections.[7]

Bile Duct Ligation (BDL)-Induced Liver Fibrosis:

-

Animals: Male mice.[7]

-

Induction: Surgical ligation of the common bile duct.

-

Treatment: Administration of this compound.[7]

-

Analysis: Assessment of the extent of liver fibrosis.[7]

Preclinical Toxicology Studies

-

Species: Sprague Dawley rats and Beagle dogs.[1]

-

Duration: Up to 34 days for rats and 28 days for dogs.[1][2]

-

Dose Levels:

-

Assessments: Daily clinical observations, neurobehavioral testing, and at the end of the study, evaluation of potential toxicity and its reversal after a recovery period.[1] All studies were conducted in accordance with US-FDA Good Laboratory Practice guidelines.[1]

Conclusion

This compound represents a significant advancement in the development of CB1 receptor-targeted therapies. By restricting its action to the periphery, it holds the potential to deliver the therapeutic benefits of CB1 receptor antagonism for metabolic and fibrotic diseases without the CNS side effects that plagued its predecessors. The robust preclinical data on its mechanism of action, efficacy, and safety have paved the way for its clinical development for conditions like NASH. Further clinical investigation will be crucial to fully elucidate the therapeutic utility of this compound in human diseases.

References

- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JD5037 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]

- 5. JD-5006 and this compound: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JD-5037 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD-5037 is a peripherally restricted antagonist of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor implicated in the regulation of metabolism and fibrotic processes. Its limited brain penetrance makes it an attractive therapeutic candidate for metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH), as it is designed to avoid the neuropsychiatric side effects associated with centrally-acting CB1R antagonists. These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies and its application in murine models of diet-induced obesity and liver fibrosis.

Formulation of this compound for In Vivo Administration

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal studies. The following are established protocols for preparing this compound for intraperitoneal and oral administration in mice.

Table 1: this compound Formulation Protocols

| Administration Route | Vehicle Composition | Solubility | Notes |

| Intraperitoneal (i.p.) | 1% Tween 80, 4% DMSO, 95% Saline | Not specified | Commonly used for mouse studies.[1] |

| Oral (p.o.) / i.p. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Results in a clear solution. |

| Oral (p.o.) | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Results in a clear solution. |

Protocol 1: Intraperitoneal Formulation

This protocol is suitable for administering this compound via intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO to a final concentration of 4% of the total desired volume. Vortex until the powder is completely dissolved.

-

Add Tween 80 to a final concentration of 1% of the total desired volume. Vortex to mix thoroughly.

-

Add sterile saline to reach the final desired volume (95%).

-

Vortex the final solution until it is homogeneous.

-

The formulation should be prepared fresh daily.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by antagonizing the CB1 receptor, which in turn modulates several downstream signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in established mouse models of diet-induced obesity and carbon tetrachloride-induced liver fibrosis.

Protocol 2: Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, followed by treatment with this compound.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (HFD; e.g., 60 kcal% fat)

-

Standard chow diet (control)

-

This compound formulated for oral gavage (see Table 1)

-

Oral gavage needles (20-22 gauge)

-

Animal scale

-

Metabolic cages (for food and water intake monitoring)

Experimental Workflow:

References

Application Notes and Protocols for JD-5037 Administration in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of JD-5037, a peripherally restricted cannabinoid CB1 receptor inverse agonist, in mice and rats for preclinical research. The information is compiled from various efficacy and safety studies.

Summary of Quantitative Data

The following tables summarize the dosages of this compound used in various studies in mice and rats.

Table 1: Recommended Dosage of this compound in Mice

| Study Type | Dose (mg/kg) | Route of Administration | Vehicle | Dosing Frequency & Duration | Key Findings | References |

| Obesity and Metabolic Disorders | 3 | Oral Gavage | Not specified | Daily for 28 days | Reduced food intake, body weight, and adiposity.[1][2] | [1][2] |

| Obesity in Magel2-null mice | 3 | Intraperitoneal (i.p.) | 1% Tween80, 4% DMSO, 95% Saline | Daily for 28 days | Reduced body weight and hyperphagia.[3] | [3] |

| Liver Fibrosis (CCl4-induced) | 1, 2, 3, 4, or 5 | Oral Gavage | 1% Tween80, 4% DMSO, 95% Saline | Daily for 8 weeks | 3 mg/kg was found to be effective in attenuating liver fibrosis.[4] | [4] |

| Liver Fibrosis (Bile Duct Ligation) | 3 | Oral Gavage | 1% Tween80, 4% DMSO, 95% Saline | Daily for 2 weeks | Attenuated liver fibrosis.[4] | [4] |

| Hepatocellular Carcinoma (DEN-induced) | 3 | Oral Gavage | Not specified | Daily | Significantly reduced tumor size.[3] | [3] |

| Exacerbation of Liver Injury (Mdr2-/- mice) | 3 | Oral Gavage | Saline | Every other day for 4 weeks | Exacerbated liver injury and fibrosis.[5][6] | [5][6] |

Table 2: Recommended Dosage of this compound in Rats

| Study Type | Dose (mg/kg/day) | Route of Administration | Vehicle | Dosing Frequency & Duration | Key Findings | References |

| Preclinical Toxicity | 10, 40, 150 | Oral Gavage | Not specified | Daily for 34 days | NOAEL determined to be 150 mg/kg/day.[7][8] Non-linear kinetics observed at higher doses.[7][8] | [7][8] |

| Efficacy in ZDF rats | 1-3 | Not specified | Not specified | Not specified | Plasma concentrations of 40-100 ng/ml.[9] | [9] |

Experimental Protocols

Preparation of this compound for Administration

a) For Intraperitoneal (i.p.) Injection in Mice:

-

Vehicle Composition: 1% Tween80, 4% DMSO, and 95% Saline.[3][4]

-

Procedure:

-

Dissolve the required amount of this compound powder in DMSO.

-

Add Tween80 to the solution.

-

Finally, add saline to reach the final desired concentration and volume.

-

Vortex the solution until it is homogeneous.

-

Prepare fresh on the day of use.[7]

-

b) For Oral Gavage in Rats:

-

Note on Formulation: this compound formulations may solidify at room temperature.

-

Procedure:

-

The specific vehicle used in the high-dose rat toxicity studies was not detailed, but the formulation required heating.

-

Heat the formulation up to 95°C for a maximum of 30 minutes.

-

Cool the formulation to a target temperature of 37 to 40°C.

-

Maintain the temperature and keep the formulation under continuous stirring during the dosing procedure to prevent solidification.

-

Pre-warm syringes and gavage needles to the same temperature range.

-

Administration Protocols

a) Oral Gavage in Mice and Rats:

This is a standard procedure for administering precise volumes of a substance directly into the stomach.

-

Materials:

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).[10]

-

Syringes.

-

Animal scale.

-

-

Procedure:

-

Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[10]

-

Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure you do not insert it too far.[10]

-